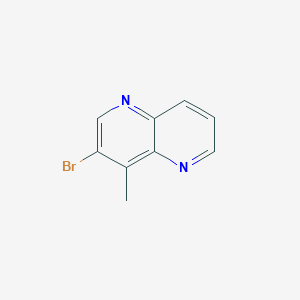

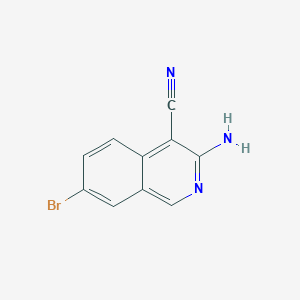

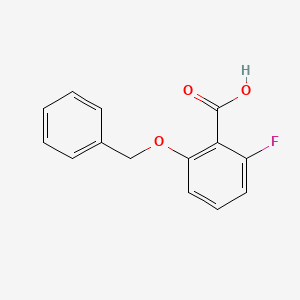

![molecular formula C17H21BrN2O2 B1376509 tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate CAS No. 1173155-41-3](/img/structure/B1376509.png)

tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate

Vue d'ensemble

Description

“tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” is a complex organic compound. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a main role in cell biology and have various biologically vital properties . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .

Synthesis Analysis

The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The Fischer indole synthesis is one method used for the synthesis of optically active indoles . For example, the optically active cyclohexanone and phenylhydrazine hydrochloride were used under reflux in methanol to give the corresponding tricyclic indole in a good yield .Molecular Structure Analysis

The molecular structure of indole derivatives is complex and involves several steps in its formation . The construction of indoles as a moiety in selected alkaloids has been highlighted in several studies . The introduction of a formyl group into the 4-position of the molecule was done using n-BuLi as a base and DMF as an electrophile in anhydrous THF at –78°C .Chemical Reactions Analysis

Indole derivatives undergo various chemical reactions. Alkyl halides, for instance, react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Applications De Recherche Scientifique

Anti-Cancer Agents

Indole derivatives, including tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate, have been studied for their potential as anti-cancer agents. The introduction of alkyl or aralkyl and a sulfonyl group into these compounds is considered to enhance their pharmacological properties against cancer cells .

Biological Activity Enhancement

The structural motif of indole is prevalent in compounds that exhibit a wide range of biological activities. Modifications to the indole structure, as seen in the tert-Butyl derivative, can lead to enhanced activity against microbes and various disorders .

Anti-HIV Applications

Indole derivatives have been reported to show promise as inhibitors against HIV-1. Molecular docking studies of novel indolyl compounds suggest potential applications in anti-HIV therapies .

Plant Hormone Analogues

Indole-3-acetic acid is a plant hormone derived from tryptophan degradation. Derivatives of indole, potentially including the tert-Butyl derivative, may mimic or influence plant hormone activity, leading to applications in agriculture and botany .

Synthesis of Biologically Active Compounds

The tert-Butyl derivative can serve as an intermediate in the synthesis of various biologically active compounds. Its role in Fischer Indolization is crucial for creating complex molecules with potential pharmacological applications .

Mécanisme D'action

Target of Action

Tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate is a derivative of indole , a significant heterocyclic system in natural products and drugs . Indole derivatives play a crucial role in cell biology and are used as biologically active compounds for the treatment of various disorders, including cancer . .

Mode of Action

It is known that indole derivatives, to which this compound belongs, have shown high anti-tumor activity . They are designed by introducing an alkyl or aralkyl and a sulfonyl group, which are considered as the pharmacophores of some antitumor drugs . The molecular docking studies reveal the binding orientations of all the synthesized compounds in the active site of c-Met .

Biochemical Pathways

Indole derivatives are known to have various biologically vital properties . They can act directly on DNA or interfere with the synthesis of DNAs to inhibit the proliferation and metastasis of tumor cells .

Result of Action

The compound shows moderate to excellent antiproliferative activity against cancer cells . The proliferations of Hela, A549, HepG2, and MCF-7 cell lines are inhibited in a dose-dependent manner, and the cytolytic activity is markedly inhibited at the same time . The introduction of sulfonyl could increase the antiproliferative activity of this compound .

Orientations Futures

The future directions for the study of indole derivatives like “tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate” involve the investigation of novel methods of synthesis . There is also interest in exploring their potential as precursors to biologically active natural products . The introduction of sulfonyl could increase the antiproliferative activity of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole .

Propriétés

IUPAC Name |

tert-butyl 8-bromo-5-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21BrN2O2/c1-17(2,3)22-16(21)20-8-7-15-13(10-20)12-9-11(18)5-6-14(12)19(15)4/h5-6,9H,7-8,10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJVIPFASUFRPPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2=C(C1)C3=C(N2C)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl 8-bromo-5-methyl-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2-carboxylate | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

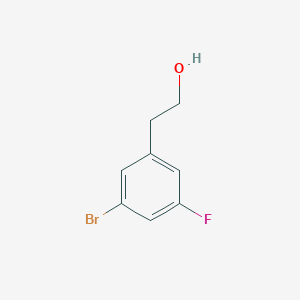

![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1376429.png)

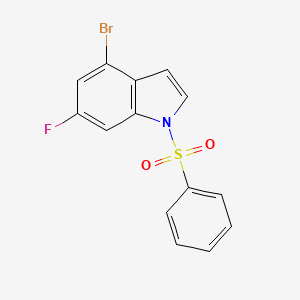

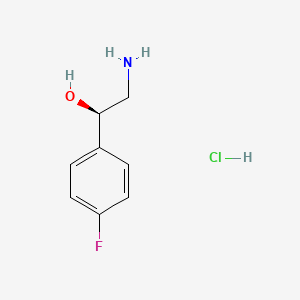

![Tert-butyl 3-hydroxy-3-[2-(hydroxymethyl)phenyl]pyrrolidine-1-carboxylate](/img/structure/B1376435.png)

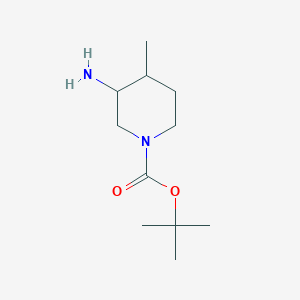

![1H-Pyrazolo[3,4-C]pyridine-7-carboxylic acid](/img/structure/B1376439.png)

![5-Bromopyrazolo[1,5-a]pyridine](/img/structure/B1376443.png)